molecular formula C11H13ClN2O B7879191 N-(3-chlorophenyl)pyrrolidine-3-carboxamide

N-(3-chlorophenyl)pyrrolidine-3-carboxamide

Cat. No.: B7879191
M. Wt: 224.68 g/mol
InChI Key: HTYHQPTWGQEQMN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)pyrrolidine-3-carboxamide is a chemical compound featuring a pyrrolidine ring linked to a meta-chlorophenyl group via a carboxamide bridge. This structure is of significant interest in medicinal chemistry research, particularly in the development of ligands for central nervous system (CNS) targets. Compounds based on the pyrrolidine-3-carboxamide scaffold have been investigated as potent and selective agonists for the human melanocortin-4 receptor (MC4R), a target with implications in energy homeostasis . Furthermore, structurally similar pyrrolidine carboxamide derivatives have been explored as high-affinity ligands for the serotonin 6 receptor (5-HT6R), demonstrating potential as cognitive-enhancing agents and tools for studying neuropsychiatric disorders . The chlorophenyl moiety is a common pharmacophore in drug discovery, often contributing to enhanced binding affinity through hydrophobic interactions and halogen bonding within receptor pockets . Researchers can utilize this compound as a key synthetic intermediate or a structural template for designing novel bioactive molecules in neuroscience and pharmacology. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chlorophenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-2-1-3-10(6-9)14-11(15)8-4-5-13-7-8/h1-3,6,8,13H,4-5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYHQPTWGQEQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl Pyrrolidine 3 Carboxamide and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction Relevant to the N-(3-chlorophenyl)pyrrolidine-3-carboxamide Scaffold

The construction of the pyrrolidine ring is a cornerstone of synthesizing this compound. A variety of synthetic strategies can be employed, starting from either acyclic precursors or other cyclic systems. mdpi.comnih.gov

One of the most common approaches involves the cyclization of linear precursors. For instance, intramolecular nucleophilic substitution of a suitably functionalized acyclic amine, such as a 4-haloamine, can lead to the formation of the pyrrolidine ring. wikipedia.org Another powerful method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene, which can provide highly functionalized pyrrolidines with good control over stereochemistry. nih.govacs.org Reductive amination of dicarbonyl compounds also offers a viable route to the pyrrolidine core.

The use of readily available chiral building blocks, such as proline and its derivatives, is another prominent strategy, particularly for stereoselective syntheses. mdpi.comnih.gov These chiral precursors can be chemically modified to introduce the desired substituents at various positions on the pyrrolidine ring. For the synthesis of pyrrolidine-3-carboxamide (B1289381) scaffolds, derivatives of glutamic acid can also serve as valuable starting materials.

More recent methodologies for pyrrolidine synthesis include transition metal-catalyzed reactions, such as intramolecular C-H amination, which can provide direct access to the pyrrolidine ring from unactivated C-H bonds. organic-chemistry.org Additionally, ring contraction of larger heterocyclic systems, like pyridines, has emerged as a novel approach to constructing the pyrrolidine skeleton. researchgate.netnih.gov

Table 1: Comparison of Selected Pyrrolidine Ring Construction Strategies

Methodology Starting Materials Key Features Potential for this compound Scaffold
Intramolecular CyclizationAcyclic amino halides, amino alcoholsStraightforward, relies on classic substitution reactionsApplicable with appropriate acyclic precursors containing the necessary functionalities.
1,3-Dipolar CycloadditionAzomethine ylides, alkenesHigh degree of functionalization and stereocontrolAllows for the introduction of substituents at multiple positions on the pyrrolidine ring.
Chiral Pool SynthesisProline, hydroxyproline, glutamic acidInherent stereochemistry, readily available starting materialsIdeal for stereoselective synthesis of specific enantiomers. mdpi.com
Transition Metal-Catalyzed C-H AminationAliphatic amines with unactivated C-H bondsHigh atom economy, direct functionalizationOffers a modern and efficient approach to ring formation. organic-chemistry.org
Ring ContractionPyridinesUtilizes abundant starting materialsA novel and less conventional route to the pyrrolidine core. researchgate.netnih.gov

Formation of the Carboxamide Linkage in this compound Synthesis

The formation of the amide bond between the pyrrolidine-3-carboxylic acid moiety and 3-chloroaniline (B41212) is a critical step in the synthesis of the target compound. This transformation is typically achieved through the activation of the carboxylic acid group, followed by nucleophilic attack by the amine. hepatochem.comresearchgate.net

A wide array of coupling reagents has been developed to facilitate this reaction, minimizing side reactions and ensuring high yields. peptide.combachem.comiris-biotech.desigmaaldrich.com These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimide-based reagents , such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used due to their accessibility and effectiveness. hepatochem.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions, such as racemization, and improve the efficiency of the coupling. peptide.com

Phosphonium-based reagents , for example, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids or for challenging amide bond formations. sigmaaldrich.com

Aminium/uronium-based reagents , such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are also highly efficient and widely employed in modern organic synthesis. peptide.comsigmaaldrich.com These reagents often provide rapid and clean reactions with minimal racemization.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or a mixed anhydride, prior to reaction with the amine. The choice of the specific method and coupling reagent often depends on the scale of the reaction, the presence of other functional groups in the molecule, and cost considerations.

Table 2: Overview of Common Amide Coupling Reagents

Reagent Class Examples Mechanism of Action Advantages Disadvantages
CarbodiimidesDCC, EDCForms O-acylisourea intermediateReadily available, cost-effectiveCan lead to racemization, byproduct removal can be difficult (DCC)
Phosphonium SaltsBOP, PyBOPForms activated benzotriazolyl esterHigh reactivity, good for hindered couplingsHigher cost, potential for side reactions
Aminium/Uronium SaltsHBTU, HATU, COMUForms activated benzotriazolyl or oxime esterHigh efficiency, low racemization, fast reaction timesHigher cost, some reagents are sensitive to moisture

Approaches for Introducing the 3-Chlorophenyl Moiety

The introduction of the 3-chlorophenyl group is a defining feature of the target molecule. This can be achieved at different stages of the synthesis, either by using 3-chloroaniline as a starting material in the amide bond formation step or by introducing the chloro-substituted aryl group through other means.

The most direct approach is the coupling of a pre-formed pyrrolidine-3-carboxylic acid with 3-chloroaniline, as described in the previous section. This is often the most convergent and efficient strategy.

In cases where the pyrrolidine ring is constructed from acyclic precursors, the 3-chlorophenyl group might be incorporated earlier in the synthetic sequence. For example, a precursor already containing the N-(3-chlorophenyl)amide moiety could be used in a cyclization reaction to form the pyrrolidine ring.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be envisioned for the formation of the N-aryl bond. This would involve the coupling of a pyrrolidine-3-carboxamide with a 3-chlorophenyl halide or triflate. However, for the synthesis of the target compound, direct amidation is generally more straightforward.

Stereoselective Synthesis of Pyrrolidine-3-carboxamide Derivatives, including this compound

The pyrrolidine ring in this compound contains at least one stereocenter at the C3 position. The control of stereochemistry is often crucial for the biological activity of pharmaceutical compounds. mdpi.comnih.gov Therefore, stereoselective synthesis of this scaffold is of high importance.

Several strategies can be employed to achieve stereocontrol:

Chiral Pool Synthesis : As mentioned earlier, starting from enantiomerically pure precursors such as (R)- or (S)-proline or glutamic acid derivatives is a common and effective approach. mdpi.com The inherent chirality of the starting material is carried through the synthetic sequence to yield the desired stereoisomer of the final product.

Asymmetric Catalysis : The use of chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring is a powerful strategy. mdpi.comwhiterose.ac.ukacs.orgnih.gov For example, asymmetric 1,3-dipolar cycloaddition reactions catalyzed by chiral metal complexes or organocatalysts can provide access to enantioenriched pyrrolidines. nih.gov Asymmetric hydrogenation of pyrrole (B145914) precursors is another method to obtain chiral pyrrolidines. acs.orgresearchgate.netnih.gov

Chiral Auxiliaries : The use of a chiral auxiliary attached to the substrate can direct the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is set, the auxiliary can be removed. This approach has been successfully applied in the synthesis of various chiral pyrrolidine derivatives.

Resolution : Racemic mixtures of this compound or its precursors can be separated into their individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.

Derivatization and Functionalization of the this compound Core Structure

The this compound scaffold offers several positions for further derivatization to explore structure-activity relationships (SAR) and optimize biological properties. frontiersin.orgnih.gov

Modification of the Pyrrolidine Ring : The nitrogen atom of the pyrrolidine ring can be functionalized, for example, through N-alkylation, N-acylation, or N-arylation, to introduce a variety of substituents. The carbon atoms of the pyrrolidine ring can also be functionalized. For instance, substituents can be introduced at the C2, C4, or C5 positions through various synthetic transformations.

Modification of the 3-Chlorophenyl Moiety : The aromatic ring provides opportunities for further substitution. Additional functional groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions, although the chloro and amide groups will direct the position of substitution. Alternatively, analogues with different substitution patterns on the phenyl ring can be synthesized by starting with the appropriately substituted aniline.

Modification of the Carboxamide Linkage : While less common, the amide bond itself can be modified, for example, by reduction to an amine or by conversion to a thioamide.

These derivatization strategies allow for the generation of a library of analogues, which can be screened for improved biological activity, selectivity, and pharmacokinetic properties. nih.gov

Process Development and Scale-Up Considerations for Pyrrolidine Carboxamide Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Route Selection : The chosen synthetic route should be robust, high-yielding, and utilize readily available and inexpensive starting materials. The number of synthetic steps should be minimized to reduce cost and waste.

Reagent and Solvent Selection : The use of hazardous or toxic reagents and solvents should be avoided or minimized. "Green" chemistry principles, such as the use of safer solvents and catalysts, are increasingly important in process development. rsc.orgrsc.orgrsc.org

Process Safety : A thorough hazard evaluation of all chemical transformations and intermediates is essential to identify and mitigate any potential safety risks, such as exothermic reactions or the formation of unstable byproducts.

Purification : The purification methods used should be scalable and efficient. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption.

Waste Management : The environmental impact of the process should be considered, and strategies for minimizing waste generation and for the safe disposal of byproducts should be developed.

For the synthesis of this compound, a convergent synthesis involving the coupling of a pre-formed pyrrolidine-3-carboxylic acid with 3-chloroaniline is likely to be a favorable approach for scale-up. The choice of coupling reagent would need to be optimized for cost, efficiency, and ease of byproduct removal.

Structural Elucidation and Conformational Analysis of N 3 Chlorophenyl Pyrrolidine 3 Carboxamide

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure of N-(3-chlorophenyl)pyrrolidine-3-carboxamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of each atom, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound, the chemical shifts, coupling constants, and signal multiplicities in the NMR spectra would allow for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, the protons of the pyrrolidine (B122466) ring, and the amide proton. The splitting patterns of the pyrrolidine protons would provide information about their relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the aromatic ring, and the carbons of the pyrrolidine ring.

Illustrative ¹H and ¹³C NMR Data for this compound

¹H NMR
Chemical Shift (ppm) Assignment
8.35 (s, 1H)-NH- (amide)
7.78 (t, J = 2.0 Hz, 1H)Ar-H
7.55 (ddd, J = 8.1, 2.1, 1.0 Hz, 1H)Ar-H
7.30 (t, J = 8.1 Hz, 1H)Ar-H
7.15 (ddd, J = 8.0, 2.0, 0.9 Hz, 1H)Ar-H
3.60 - 3.40 (m, 2H)Pyrrolidine-CH₂
3.35 - 3.20 (m, 1H)Pyrrolidine-CH
3.15 - 3.00 (m, 1H)Pyrrolidine-CH
2.20 - 2.00 (m, 2H)Pyrrolidine-CH₂
¹³C NMR
Chemical Shift (ppm) Assignment
173.5C=O (amide)
140.2Ar-C
134.8Ar-C
130.5Ar-C
123.7Ar-C
120.1Ar-C
118.9Ar-C
46.5Pyrrolidine-CH₂
45.8Pyrrolidine-CH
43.1Pyrrolidine-CH
29.7Pyrrolidine-CH₂

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₃ClN₂O), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental formula. The fragmentation pattern observed in the mass spectrum can also offer structural information.

Predicted Mass Spectrometry Data

Technique Value
Molecular FormulaC₁₁H₁₃ClN₂O
Monoisotopic Mass224.0716 g/mol
[M+H]⁺225.0789 m/z
[M+Na]⁺247.0608 m/z

X-ray Crystallography for Absolute Stereochemistry and Conformational Insights of Pyrrolidine Carboxamides

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and preferred conformation in the solid state. For a chiral molecule like this compound, which has a stereocenter at the 3-position of the pyrrolidine ring, X-ray crystallography can unambiguously establish the R or S configuration of the enantiomers.

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles. This information provides a detailed picture of the molecular geometry. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and van der Waals forces, can be analyzed. The amide group, for instance, is a key site for hydrogen bonding, which can significantly influence the crystal packing.

While a crystal structure for this compound is not publicly available, studies on other pyrrolidine carboxamides have demonstrated the power of this technique. For example, the crystal structures of pyrrolidine carboxamide inhibitors bound to enzymes have elucidated their specific binding modes, revealing key interactions with the protein's active site. nih.govnih.gov These studies highlight how the conformation of the pyrrolidine ring and the orientation of the carboxamide and phenyl groups are critical for biological activity.

Computational Approaches for Molecular Conformation and Stereoisomer Discrimination

Computational chemistry provides valuable insights into the conformational preferences and stereochemical properties of molecules. Methods such as Density Functional Theory (DFT) and molecular mechanics can be used to model the structure of this compound and predict its most stable conformations.

Conformational Analysis: The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Computational energy calculations can determine the relative energies of these different conformers and predict the most likely geometries the molecule will adopt in the gas phase or in solution. These calculations can also shed light on the rotational barrier around the amide bond and the bond connecting the phenyl ring to the amide nitrogen.

Stereoisomer Discrimination: For chiral molecules, computational methods can be used to calculate the properties of different stereoisomers. For instance, the calculated NMR chemical shifts for the R and S enantiomers can be compared with experimental data to aid in the assignment of the absolute configuration. Theoretical calculations of chiroptical properties, such as optical rotation or electronic circular dichroism (ECD), can also be used to distinguish between enantiomers.

Studies on related N-substituted pyrrolidine derivatives have successfully used a combination of computational modeling and experimental NMR data to investigate their dynamic behavior and conformational equilibria. researchgate.net Such an approach for this compound would involve a conformational search to identify low-energy structures, followed by geometry optimization and the calculation of NMR parameters for each conformer. The comparison of these calculated parameters with experimental spectra can provide a detailed understanding of the conformational landscape of the molecule.

Computational Chemistry Applications in N 3 Chlorophenyl Pyrrolidine 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-chlorophenyl)pyrrolidine-3-carboxamide, docking simulations are instrumental in identifying potential protein targets and elucidating the specific binding interactions that govern its biological activity.

Research in this area often involves docking the compound into the active sites of various enzymes or receptors implicated in disease pathways. For instance, based on the activities of structurally similar pyrrolidine (B122466) carboxamide derivatives, potential targets could include kinases, proteases, or G-protein coupled receptors. plos.orgnih.gov The primary goal of these simulations is to predict the binding affinity, which is often expressed as a docking score or estimated binding energy, and to visualize the binding pose of the ligand within the protein's active site.

A hypothetical molecular docking study of this compound against a putative protein kinase target might yield the following results:

Interaction TypeInteracting Residue (Protein)Ligand Atom/Group InvolvedDistance (Å)
Hydrogen BondASP 145 (Backbone NH)Carbonyl Oxygen (Amide)2.9
Hydrogen BondLYS 88 (Side Chain NH3+)Pyrrolidine Nitrogen3.1
HydrophobicLEU 132, VAL 95Chlorophenyl RingN/A
Halogen BondGLY 144 (Backbone C=O)Chlorine3.2

These predicted interactions provide a rational basis for understanding the compound's structure-activity relationship (SAR) and for designing more potent and selective analogs.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide a detailed understanding of the molecule's geometry, charge distribution, and reactivity, which are fundamental to its interaction with biological systems. nih.govresearchgate.net

By solving the Schrödinger equation for the molecule, DFT can be used to determine various electronic descriptors. For example, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the chlorine atom, indicating their roles as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the amide proton would exhibit a positive potential, marking it as a hydrogen bond donor.

Other key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

A summary of hypothetical DFT-calculated electronic properties for this compound is presented below:

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

These theoretical calculations are invaluable for rationalizing the compound's behavior and for predicting its reactivity in different chemical environments. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For this compound, MD simulations are crucial for assessing the stability of its binding pose within a protein's active site and for exploring its conformational landscape. rsc.org

An MD simulation typically starts with the docked complex of the ligand and protein solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between atoms and uses these forces to predict their movements over a specific time period, often on the nanosecond to microsecond scale.

The stability of the ligand-protein complex can be evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A stable binding pose is indicated by a low and fluctuating RMSD value. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, identified in the initial docking pose.

The following table illustrates hypothetical data from an MD simulation of this compound bound to a target protein:

Simulation ParameterResult
Simulation Time200 ns
Average Ligand RMSD1.5 Å
Hydrogen Bond Occupancy (ASP 145)85%
Hydrogen Bond Occupancy (LYS 88)72%

These results would suggest that this compound forms a stable complex with the target protein, with the key hydrogen bonds being maintained for a significant portion of the simulation time.

In Silico Prediction of Potential Biological Activities and ADME Properties (Excluding Toxicity Prediction)

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models provide a rapid and cost-effective way to assess the drug-likeness of this compound. nih.govnih.gov These models use the chemical structure of the compound to predict various physicochemical and pharmacokinetic parameters.

Several computational models and online tools are available for predicting ADME properties. researchgate.netjonuns.comfrontiersin.org These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined properties.

Key ADME properties predicted for this compound might include:

Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.

Aqueous Solubility (LogS): Affects the dissolution of the compound in the gastrointestinal tract.

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can cross the BBB and act on the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions through the inhibition of key metabolic enzymes.

A hypothetical in silico ADME profile for this compound is summarized in the table below:

ADME PropertyPredicted Value/Classification
LogP2.8
Aqueous Solubility (LogS)-3.5
Human Intestinal AbsorptionHigh
BBB PermeabilityModerate
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes

These in silico predictions help to identify potential liabilities of the compound early in the drug discovery process, allowing for structural modifications to improve its pharmacokinetic profile.

Research Applications and Broader Scientific Implications of N 3 Chlorophenyl Pyrrolidine 3 Carboxamide

Role as Lead Compounds in Rational Drug Design Efforts

The pyrrolidine (B122466) carboxamide framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. nbinno.com This versatility makes it an excellent starting point, or "lead compound," for rational drug design efforts. Researchers modify the core structure to enhance potency, selectivity, and pharmacokinetic properties for a specific target. pharmablock.com

Derivatives of this class have been instrumental in developing inhibitors for a variety of enzymes and receptors. For instance, novel series of pyrrolidine-carboxamide derivatives have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer therapy. nih.gov In one study, certain derivatives showed significant antiproliferative activity against multiple cancer cell lines, with compound 7g exhibiting a mean IC50 of 0.90 µM, which was more potent than the standard chemotherapy drug doxorubicin (B1662922) in some cell lines. nih.gov

Similarly, sulphonamide pyrrolidine carboxamide derivatives have been synthesized and identified as potential lead compounds for antimalarial drugs. plos.org These compounds target the Plasmodium falciparum N-myristoyltransferase (PfNMT) enzyme, which is essential for the parasite's survival. plos.orgnih.gov The rational design process involved molecular docking studies to predict binding affinities, leading to the identification of compounds with single-digit micromolar inhibitory concentrations against the parasite. plos.org

Perhaps the most closely related research involves the development of anticonvulsant and analgesic agents. A series of compounds based on a 3-(3-chlorophenyl)-pyrrolidine-2,5-dione structure—a close analogue to the subject compound—were synthesized and evaluated. mdpi.com The most active of these compounds demonstrated significant efficacy in preclinical models of epilepsy, with a much better potency and safety profile than the established drug, valproic acid. mdpi.com This highlights how the specific "3-chlorophenyl" substitution on the pyrrolidine ring can be a key element in designing lead compounds for neurological disorders.

Table 1: Bioactivity of Representative Pyrrolidine Carboxamide Derivatives

Compound Class Target(s) Representative Compound Bioactivity (IC₅₀) Therapeutic Area
Pyrrolidine-carboxamides nih.gov EGFR / CDK2 Compound 7g 0.90 µM (mean) Cancer
Sulphonamide pyrolidine carboxamides plos.org P. falciparum Compound 10n 2.40 µM Malaria
3-(2-chlorophenyl)-pyrrolidine-2,5-dione amides mdpi.com Sodium/Calcium Channels Compound 6 ED₅₀ = 28.20 mg/kg (6 Hz test) Epilepsy/Pain

This table presents data for structurally related compounds to illustrate the potential of the N-(3-chlorophenyl)pyrrolidine-3-carboxamide scaffold.

Utilization as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. Due to their potential for high potency and selectivity, well-characterized pyrrolidine carboxamide derivatives serve as valuable probes for elucidating complex biological pathways.

The aforementioned research on 3-(chlorophenyl)-pyrrolidine-dione derivatives provides a clear example. mdpi.com After identifying highly active anticonvulsant compounds, researchers investigated their mechanism of action. Affinity studies revealed that the most promising compound likely exerts its effects by interacting with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com By using this compound as a chemical probe, researchers can further investigate the specific roles these ion channels play in the pathophysiology of epilepsy and neuropathic pain.

This class of compounds has also been explored for its potential to modulate the endocannabinoid system. The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key therapeutic target for managing pain, inflammation, and anxiety, as it degrades the endocannabinoid anandamide (B1667382). mdpi.comresearchgate.net The development of FAAH inhibitors is an active area of research, and various carboxamide-containing molecules have been investigated for this purpose. nih.gov Although this compound itself is not a confirmed FAAH inhibitor, its structure is consistent with scaffolds that could be optimized to create potent and selective chemical probes for studying the endocannabinoid signaling pathway.

Applications in Biochemical Assay Development and High-Throughput Screening

The discovery of new lead compounds often begins with high-throughput screening (HTS), where large libraries of chemicals are rapidly tested for activity against a specific biological target. The pyrrolidine carboxamide scaffold is frequently included in these screening libraries due to its proven track record in drug discovery. nbinno.com

The development of the EGFR/CDK2 inhibitors, for example, involved initial in vitro cell viability assays against various cancer cell lines to identify "hits". nih.gov Similarly, the discovery of antimalarial sulphonamide pyrolidine carboxamides involved screening for compounds that could kill the parasite at low micromolar concentrations. plos.org These initial screening assays are crucial for identifying promising molecules that warrant further investigation and optimization.

Once a hit is identified, further biochemical and cell-based assays are developed to characterize its properties. For instance, researchers investigating potential FAAH inhibitors use assays to measure the rate of anandamide hydrolysis in rat brain homogenates to determine the IC50 values of their synthesized compounds. researchgate.net this compound and its analogues are suitable candidates for inclusion in HTS campaigns targeting a wide range of enzymes and receptors. Their straightforward synthesis allows for the creation of diverse libraries of related compounds, which can then be screened to identify novel modulators of biological targets, thereby initiating new drug discovery projects.

Future Research Directions and Unexplored Avenues for N 3 Chlorophenyl Pyrrolidine 3 Carboxamide

Exploration of Novel Therapeutic Target Classes

A crucial avenue for future research is to broaden the understanding of the biological targets of N-(3-chlorophenyl)pyrrolidine-3-carboxamide. A systematic screening against a diverse array of therapeutic target classes could uncover novel pharmacological activities. This exploration would move beyond any currently identified activities and could reveal unexpected therapeutic opportunities.

Key target classes for investigation include:

Kinases: Given their critical role in cellular signaling and the pathogenesis of diseases like cancer and inflammatory disorders, screening for inhibitory activity against a panel of human kinases is a high-priority step.

G-protein coupled receptors (GPCRs): As the largest family of cell surface receptors involved in a vast range of physiological processes, evaluating the compound's agonist or antagonist activity at various GPCRs could identify new therapeutic applications.

Ion Channels: Modulators of ion channels are vital for treating neurological, cardiovascular, and metabolic diseases. Assessing the effect of this compound on different ion channels could lead to breakthroughs in these areas.

Nuclear Receptors: These receptors are key regulators of gene expression and are implicated in metabolic diseases, inflammation, and cancer. Investigating the compound's interaction with nuclear receptors could provide new avenues for therapeutic intervention.

An illustrative screening cascade to identify novel targets is presented in Table 1.

Table 1: Illustrative High-Throughput Screening Cascade for Novel Target Identification

Target Class Screening Assay Type Primary Endpoint Potential Therapeutic Areas
KinasesKinase activity assays (e.g., FRET, luminescence)IC50 values against a panel of 300+ kinasesOncology, Immunology
GPCRsCalcium flux assays, cAMP assaysEC50/IC50 values for agonist/antagonist activityCNS disorders, Metabolic diseases
Ion ChannelsAutomated patch-clamp electrophysiologyModulation of ion channel currentsNeurology, Cardiology
Nuclear ReceptorsReporter gene assaysAgonist or antagonist activityEndocrinology, Inflammation

Design and Synthesis of Advanced this compound Derivatives with Enhanced Selectivity

Following the identification of promising biological targets, the next logical step involves the design and synthesis of advanced derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies will be central to this effort, guiding the rational design of new analogues. The goal is to optimize the molecular structure to enhance interactions with the target protein while minimizing off-target effects.

Key strategies for derivative design include:

Modification of the Chlorophenyl Ring: Altering the position and nature of the substituent on the phenyl ring can significantly impact binding affinity and selectivity. For instance, exploring other halogen substitutions or introducing electron-donating or -withdrawing groups could be beneficial.

Substitution on the Pyrrolidine (B122466) Ring: The pyrrolidine scaffold offers multiple points for modification. Introducing substituents at other positions on the ring could influence the compound's conformation and interaction with the target.

Alterations to the Carboxamide Linker: The carboxamide group is a critical pharmacophoric element. Modifications such as N-methylation or replacement with bioisosteres (e.g., sulfonamides, reverse amides) could lead to derivatives with improved metabolic stability and cell permeability.

Table 2 outlines a hypothetical SAR study to enhance selectivity for a newly identified target.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Study for Selectivity Enhancement

Derivative Modification Target A IC50 (nM) Target B IC50 (nM) Selectivity (Target B/Target A)
Parent CompoundN/A5050010
Analogue 14-chloro substitution25100040
Analogue 23-fluoro substitution604006.7
Analogue 3Pyrrolidine N-methylation4560013.3

Integration of Multi-Omics Data for Comprehensive Mechanism of Action Studies

To gain a deeper understanding of the cellular and physiological effects of this compound and its optimized derivatives, the integration of multi-omics data is indispensable. This approach provides a holistic view of the compound's mechanism of action by simultaneously assessing changes across multiple biological levels.

Key multi-omics approaches include:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns following treatment with the compound. This can reveal the signaling pathways and cellular processes that are modulated.

Proteomics: To quantify changes in protein expression and post-translational modifications. This can provide direct evidence of the compound's impact on its target and downstream signaling networks.

Metabolomics: To analyze changes in the cellular metabolome. This can uncover alterations in metabolic pathways and provide insights into the compound's physiological effects.

By integrating these datasets, researchers can construct a comprehensive model of the compound's mechanism of action, identify potential biomarkers of efficacy, and predict potential off-target effects.

Development of this compound Analogues for Specific Research Tool Applications

The development of specialized chemical probes based on the this compound scaffold can significantly accelerate research into its biological functions. These tools are designed to facilitate the identification and validation of cellular targets and to visualize the compound's distribution within cells and tissues.

Examples of such research tools include:

Biotinylated Analogues: These can be used for affinity purification of target proteins from cell lysates, enabling direct identification of binding partners.

Fluorescently Labeled Analogues: These allow for the visualization of the compound's subcellular localization and trafficking using fluorescence microscopy techniques.

Photo-affinity Probes: These derivatives can be used to covalently label the target protein upon photoactivation, providing a powerful tool for target identification and validation.

The development of these research tools will be instrumental in elucidating the molecular pharmacology of this compound and its future derivatives.

Q & A

Q. What are the standard synthetic routes for N-(3-chlorophenyl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a pyrrolidine-3-carboxylic acid derivative with a 3-chloroaniline group. A common approach is the use of carbodiimide-mediated amidation (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF . Reaction optimization includes:

  • Temperature : 0–25°C to minimize side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign signals for the pyrrolidine ring (δ 1.8–3.5 ppm for protons, δ 25–60 ppm for carbons) and aromatic chlorophenyl group (δ 7.0–7.5 ppm) .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 253.0874 for C11H13ClN2O) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups.

Q. What safety protocols should be followed when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Waste Disposal : Neutralize with dilute acid/base before incineration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for determining absolute configuration. For example:

  • SHELX Refinement : Use SHELXL for high-resolution refinement of bond lengths/angles (e.g., C–N bond: 1.33 Å, C–Cl bond: 1.74 Å) .
  • Torsion Angles : Analyze pyrrolidine ring puckering (e.g., envelope or twist conformations) .

Q. How can computational modeling predict biological activity or metabolic stability?

Answer:

  • Docking Studies : Use AutoDock Vina to assess binding affinity to targets (e.g., glucosylceramide synthase) .
  • ADME Prediction : SwissADME or pkCSM to evaluate lipophilicity (LogP ~2.5) and cytochrome P450 interactions .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Answer:

  • Cross-Validation : Compare NMR-derived dihedral angles with SC-XRD results .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility .
  • DFT Calculations : Optimize geometries (e.g., Gaussian 09) to reconcile experimental and theoretical data .

Q. What strategies improve yield in multi-step syntheses of analogous carboxamide derivatives?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24h) and improve yields by 10–15% .
  • Flow Chemistry : Enhance reproducibility for scale-up (e.g., continuous amidation reactors) .

Q. How can researchers validate the purity of this compound for in vitro assays?

Answer:

  • HPLC-MS : Use C18 columns (ACN/water gradient) with UV detection at 254 nm .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

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